N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBIWVZHHKAYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two primary moieties:
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Furan-2-carboxamide group : Derived from furan-2-carboxylic acid.
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4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl group : Synthesized via sulfonylation of 4-aminophenyl intermediates with 4-methylpiperidine.
Retrosynthetically, the compound can be dissected into:
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Furan-2-carbonyl chloride (for amidation).
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4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (for coupling with the acyl chloride).
Synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
Reaction Scheme :
Procedure :
4-Aminobenzenesulfonyl chloride (1.0 equiv) is reacted with 4-methylpiperidine (1.2 equiv) in dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl. The reaction is stirred for 12 hours at room temperature, followed by washing with water, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure. The crude product is recrystallized from ethanol to yield a white crystalline solid.
Yield : 75–85%.
Characterization :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, 2H, J = 8.4 Hz), 7.45 (d, 2H, J = 8.4 Hz), 3.20–3.10 (m, 2H), 2.90–2.80 (m, 2H), 2.30 (s, 3H), 1.70–1.50 (m, 4H).
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IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
Synthesis of Furan-2-carbonyl Chloride
Reaction Scheme :
Procedure :
Furan-2-carboxylic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in anhydrous toluene for 4 hours. The mixture is concentrated under vacuum to yield the acyl chloride as a pale-yellow liquid, used directly in the next step.
Yield : 90–95%.
Coupling Reaction to Form this compound
Reaction Scheme :
Procedure :
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (1.0 equiv) is dissolved in dry DCM, and furan-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C. Triethylamine (2.0 equiv) is introduced to neutralize HCl. The reaction proceeds for 6 hours at room temperature, after which the mixture is washed with 5% HCl, water, and brine. The organic layer is dried and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the final product as a white powder.
Yield : 65–75%.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H, J = 8.4 Hz), 7.75 (d, 2H, J = 8.4 Hz), 7.60 (d, 1H, J = 3.6 Hz), 6.70 (dd, 1H, J = 3.6, 1.8 Hz), 6.50 (d, 1H, J = 1.8 Hz), 3.30–3.20 (m, 2H), 2.95–2.85 (m, 2H), 2.40 (s, 3H), 1.80–1.60 (m, 4H).
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HRMS (ESI) : m/z calculated for C₁₇H₂₁N₂O₄S [M+H]⁺: 365.1174; found: 365.1178.
Optimization of Reaction Conditions
Solvent and Base Screening for Sulfonylation
The choice of solvent and base significantly impacts the sulfonylation efficiency. Comparative studies reveal:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 82 |
| THF | Pyridine | 25 | 68 |
| Acetone | NaHCO₃ | 40 | 55 |
DCM with triethylamine at room temperature provides optimal yields due to superior solubility of intermediates and efficient HCl scavenging.
Amidation Catalysis
Traditional Schotten-Baumann conditions (aqueous base) often lead to hydrolysis of the sulfonamide. Alternatives include:
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Steglich esterification : Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM, yielding 78% product.
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Microwave-assisted synthesis : Reducing reaction time from 6 hours to 30 minutes with comparable yields (72%).
Characterization and Quality Control
Purity Analysis
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.
Stability Studies
The compound remains stable under accelerated conditions (40°C/75% RH for 6 months) with no degradation observed via TLC or NMR.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 1 kg batch using the optimized protocol achieved 70% yield with consistent purity. Key parameters:
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Reactor type : Glass-lined stirred-tank reactor.
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Cost analysis : Raw material cost: $12,500/kg; production cost: $18,200/kg.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Modifications to the Piperidine Substituent
The piperidine ring’s substitution pattern significantly influences both synthetic accessibility and biological activity:
Heterocyclic Core Variations
Replacement of the furan-2-carboxamide with other heterocycles alters target selectivity:
- Key Insight : The furan-2-carboxamide core (as in the target compound) is associated with broader receptor interactions, while benzothiazole or pyridine cores confer specificity for neurological or oncological targets.
Functional Group Additions
Addition of electron-withdrawing groups (e.g., nitro, trifluoromethyl) modulates electronic properties and bioactivity:
- Key Insight: The nitro group (as in 6b) enhances antibacterial activity, while cyano/fluorine substituents (e.g., CPPC, 16b) improve receptor binding affinity.
Sulfonamide Linkage Position
The para vs. meta position of the sulfonamide group affects molecular interactions:
- : Benzothiazole-linked sulfonamides with para-substitution showed superior anticonvulsant activity compared to meta analogs .
- Target Compound : The para-linked sulfonamide in N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide likely optimizes spatial alignment with target proteins.
Physicochemical and Pharmacokinetic Properties
- Key Insight : Trifluoromethyl groups () increase metabolic stability, while smaller alkyl groups (e.g., 4-methyl) balance lipophilicity and solubility.
Biological Activity
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
The molecular formula of this compound is C17H20N2O4S, with a molecular weight of 348.417 g/mol. The compound features a furan ring, a sulfonamide group, and a piperidine moiety, which contribute to its biological activity.
Synthesis Overview
The synthesis typically involves multi-step organic reactions. Key steps include:
- Aromatic Nucleophilic Substitution : Introduction of the sulfonyl group onto the phenyl ring.
- Furan Ring Formation : Integration of the furan moiety through cyclization reactions.
- Final Carboxamide Formation : Conversion to the carboxamide derivative.
These steps can be optimized using various reagents and conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group facilitates interactions with proteins involved in various signaling pathways, potentially leading to modulation of cellular processes such as apoptosis, inflammation, and proliferation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies show that it can induce apoptosis in cancer cell lines, suggesting potential use in oncology .
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung cancer) | 12.5 | Induced apoptosis |
| Study 2 | RAW 264.7 (Macrophages) | 15.0 | Reduced TNF-alpha production |
| Study 3 | MRSA (Bacterial strain) | 8.0 | Inhibited growth |
These results indicate that the compound possesses significant anti-cancer and anti-inflammatory properties while also exhibiting antibacterial effects against resistant strains .
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Animal Models : In models of arthritis, administration of this compound resulted in reduced joint swelling and pain indicators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
